molecular formula C69H132O8 B12714669 2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) CAS No. 53896-08-5

2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate)

Cat. No.: B12714669
CAS No.: 53896-08-5
M. Wt: 1089.8 g/mol
InChI Key: VEVZORQNYSBQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) involves the esterification of pentaerythritol with 2-methylpentadecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) is unique due to its specific ester groups, which confer distinct physical and chemical properties. Its high molecular weight and boiling point make it suitable for specialized applications in various fields .

Biological Activity

2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate), commonly referred to as a complex organic compound with the CAS number 53896-08-5, exhibits unique biological activities due to its intricate molecular structure. This compound features multiple ester linkages derived from long-chain fatty acids, specifically pentadecanoic acid derivatives. Its molecular formula is C69H132O8C_{69}H_{132}O_8, with a molecular weight of approximately 1089.78 g/mol .

Structure and Properties

The compound's structure includes several functional groups that contribute to its biological activity. The presence of ester linkages allows for potential interactions with biological membranes and cellular components. The long-chain fatty acid composition enhances its lipophilicity, which is crucial for various biological applications .

Biological Activity

Mechanisms of Action:

  • Cell Membrane Interaction : The hydrophobic nature of the compound suggests it may integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Enzyme Modulation : Preliminary studies indicate that compounds with similar structures can act as enzyme inhibitors or activators, influencing metabolic pathways.
  • Antimicrobial Properties : Some derivatives of long-chain fatty acids exhibit antimicrobial activity, suggesting potential uses in pharmaceuticals or as preservatives .

Research Findings

Recent studies have explored the biological implications of similar compounds, providing insights into their therapeutic potential:

  • Antioxidant Activity : Research has shown that fatty acid esters can exhibit antioxidant properties, reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Compounds with long-chain fatty acids have been linked to anti-inflammatory responses, potentially useful in treating chronic inflammatory diseases .
  • Cytotoxicity Studies : Investigations into cytotoxic effects on cancer cell lines suggest that certain structural analogs can inhibit cell proliferation, indicating potential for cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of similar long-chain fatty acid esters demonstrated significant inhibition against various bacterial strains. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism.

Case Study 2: Anti-inflammatory Response

In vitro experiments showed that esters derived from pentadecanoic acid reduced pro-inflammatory cytokine production in macrophages, suggesting a pathway for therapeutic applications in inflammatory diseases.

Comparative Analysis

Compound NameCAS NumberMolecular FormulaKey Features
2,2-Bis(pentanoyloxymethyl)propane-1,3-diol dipentanoate15834-04-5C25H44O8Shorter alkyl chains
Pentaerythritol tetravalerate15834-04-5C25H44O8Similar ester structure
Pentaerythritol tetrastearate115026-63-0C49H94O8Higher molecular weight

The uniqueness of 2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) lies in its extensive ester functionalities combined with long-chain fatty acids, which may enhance solubility and compatibility across various applications compared to other similar compounds .

Properties

CAS No.

53896-08-5

Molecular Formula

C69H132O8

Molecular Weight

1089.8 g/mol

IUPAC Name

[3-(2-methylpentadecanoyloxy)-2,2-bis(2-methylpentadecanoyloxymethyl)propyl] 2-methylpentadecanoate

InChI

InChI=1S/C69H132O8/c1-9-13-17-21-25-29-33-37-41-45-49-53-61(5)65(70)74-57-69(58-75-66(71)62(6)54-50-46-42-38-34-30-26-22-18-14-10-2,59-76-67(72)63(7)55-51-47-43-39-35-31-27-23-19-15-11-3)60-77-68(73)64(8)56-52-48-44-40-36-32-28-24-20-16-12-4/h61-64H,9-60H2,1-8H3

InChI Key

VEVZORQNYSBQJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)C(=O)OCC(COC(=O)C(C)CCCCCCCCCCCCC)(COC(=O)C(C)CCCCCCCCCCCCC)COC(=O)C(C)CCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.